molecular formula C16H14FNO5S B3584056 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester

5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester

Cat. No.: B3584056
M. Wt: 351.4 g/mol
InChI Key: XATZKBQOVDOOOF-UHFFFAOYSA-N
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Description

This compound is a thiophene derivative featuring a 2-fluorobenzoylamino substituent at the 5-position and dimethyl ester groups at the 2,4-positions.

Properties

IUPAC Name

dimethyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-8-11(15(20)22-2)14(24-12(8)16(21)23-3)18-13(19)9-6-4-5-7-10(9)17/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATZKBQOVDOOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the acylation of 3-methylthiophene-2,4-dicarboxylic acid with 2-fluorobenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final dimethyl ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the ester groups, converting them into alcohols.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antiviral agent. Specifically, it has shown promise in inhibiting the replication of herpes viruses, including human cytomegalovirus and herpes simplex virus. Research indicates that derivatives of thiophene compounds can exhibit significant antiviral activity, making them candidates for further development into therapeutic agents.

Case Study: Antiviral Activity

A study detailed in a patent document (EP 1137632 B1) outlines the synthesis of various thiophene derivatives and their evaluation against herpes viruses. The results demonstrated that certain modifications to the thiophene structure enhanced antiviral efficacy, suggesting that 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid could be a lead compound for developing new antiviral medications .

Agrochemical Applications

This compound's properties also make it suitable for use in agrochemicals. Thiophenes are known to possess herbicidal and fungicidal activities. Research into related compounds has indicated that modifications can lead to enhanced effectiveness against specific pests and diseases affecting crops.

Case Study: Herbicidal Activity

Research published in agricultural chemistry journals has explored the efficacy of thiophene derivatives in controlling weed populations. A specific study highlighted the use of modified thiophenes in formulations that demonstrated improved herbicidal activity compared to traditional herbicides, suggesting a potential application for 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid as an innovative agrochemical product .

Material Science Applications

In material science, compounds with thiophene structures are being explored for their conductive properties and potential use in organic electronics. The incorporation of such compounds into polymer matrices can enhance electrical conductivity and thermal stability.

Case Study: Conductive Polymers

A recent study focused on the synthesis of conductive polymers incorporating thiophene derivatives. The findings indicated that the addition of 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid into polymer blends significantly improved their electrical properties, making them suitable for applications in flexible electronics and sensors .

Analytical Chemistry Applications

The compound's unique spectral characteristics make it useful in analytical chemistry for developing new methods of detection and quantification of similar compounds.

Case Study: Spectroscopic Analysis

Spectroscopic techniques such as NMR and mass spectrometry have been employed to analyze the compound's structure and behavior in various solvents. A study utilizing these techniques demonstrated how variations in solvent polarity affect the spectral profiles of thiophene derivatives, providing insights into their potential applications in analytical methods .

Data Summary Table

Application AreaKey FindingsReferences
PharmaceuticalAntiviral activity against herpes viruses
AgrochemicalEnhanced herbicidal activity
Material ScienceImproved conductivity in polymers
Analytical ChemistryUnique spectral characteristics for detection

Mechanism of Action

The mechanism by which 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester exerts its effects is largely dependent on its interaction with molecular targets. The fluorobenzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring may participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous thiophene derivatives with modifications in substituents and ester groups. Key examples include:

5-Acetylamino-3-methylthiophene-2,4-dicarboxylic Acid Dimethyl Estеr
  • Substituent: Acetylamino group at the 5-position.
  • Molecular Formula: C₁₁H₁₃NO₅S.
  • Molecular Weight : 271.29 g/mol.
  • Key Differences : Lacks the fluorine atom and benzoyl moiety, resulting in reduced steric bulk and polarity. This simpler structure may exhibit lower biological activity but higher synthetic accessibility .
Diethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
  • Substituent: Amino group at the 5-position.
  • Molecular Formula: C₁₁H₁₅NO₄S.
  • Molecular Weight : 257.30 g/mol.
  • Key Differences: The amino group offers nucleophilic reactivity, enabling further functionalization. Diethyl esters may alter solubility and hydrolysis kinetics compared to dimethyl esters .
5-(3,4-Dimethylbenzoylamino)-3-methylthiophene-2,4-dicarboxylic Acid Diethyl Ester
  • Substituent: 3,4-Dimethylbenzoylamino group.
  • CAS Number : 352682-20-3.

Biological Activity

5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16FNO5S
  • Molecular Weight : 365.38 g/mol
  • Structure : The compound features a thiophene ring substituted with a fluorobenzoyl group and dicarboxylic acid moieties.

Antiviral Properties

Research indicates that derivatives of thiophene-2,4-dicarboxylic acids exhibit antiviral properties. Specifically, compounds similar to 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid have shown activity against herpes viruses by inhibiting their replication processes. The mechanism involves the disruption of viral protein synthesis and interference with viral entry into host cells .

Anticancer Activity

Studies have demonstrated that compounds with similar structures can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. By inhibiting these kinases, the compound may reduce tumor growth and metastasis. For instance, the inhibition of Aurora kinases and cyclin-dependent kinases has been linked to decreased proliferation of cancer cells .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases where these pathways are dysregulated. The inhibition of protein kinases associated with inflammation could lead to therapeutic benefits in conditions like arthritis and psoriasis .

Study on Antiviral Efficacy

In a controlled laboratory setting, a derivative of the compound was tested for its efficacy against herpes simplex virus (HSV). The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting that the compound effectively inhibits HSV replication .

Cancer Treatment Research

A study published in a peer-reviewed journal evaluated the effects of thiophene derivatives on various cancer cell lines. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Data Table

PropertyValue
Molecular FormulaC17H16FNO5S
Molecular Weight365.38 g/mol
Inhibitory ActivityAntiviral, anticancer
MechanismProtein kinase inhibition
Relevant StudiesHSV inhibition, cancer cell apoptosis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylate dimethyl ester, and what critical steps ensure high yield?

  • The synthesis typically involves multi-step reactions: (1) Thiophene core formation via cyclization of substituted malonates, (2) introduction of the 2-fluorobenzoylamino group via amide coupling, and (3) esterification of dicarboxylic acid intermediates. Key steps include using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis and optimizing coupling agents (e.g., HATU) for efficient amide bond formation .
  • Critical Considerations : Monitor reaction temperature to prevent decomposition of the fluorobenzoyl moiety. Purify intermediates via column chromatography (silica gel) to remove unreacted starting materials .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C3, fluorobenzoyl at C5). IR confirms ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₇FNO₅S).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use fume hoods for all steps due to potential toxicity of fluorinated intermediates. Avoid skin contact with dimethyl esters (irritants). Store at -20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity by modifying substituents?

  • Approach : Perform DFT calculations to evaluate electronic effects of substituents (e.g., replacing 2-fluoro with 2-chloro) on thiophene ring aromaticity. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., kinases). Validate predictions by synthesizing analogs and testing in enzymatic assays .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?

  • Data Reconciliation :

  • Assay Variability : Test the compound under standardized conditions (e.g., MIC for antimicrobial activity vs. IC₅₀ in cancer cell lines).
  • Mechanistic Studies : Use siRNA knockdowns or western blotting to identify if activity arises from off-target effects (e.g., ROS generation) .

Q. How can regioselective functionalization of the thiophene ring be achieved for SAR studies?

  • Techniques :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate specific positions (e.g., C5 for fluorobenzoylamino group installation).
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts to introduce aryl groups at C2 or C4 .

Q. What advanced characterization methods elucidate solid-state behavior (e.g., polymorphism)?

  • Tools :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for solubility studies).
  • DSC/TGA : Analyze thermal stability and polymorph transitions .

Methodological Challenges and Solutions

Q. Why might ester hydrolysis occur during storage, and how is it mitigated?

  • Cause : Moisture-induced hydrolysis of dimethyl esters to dicarboxylic acids.
  • Solutions : Store under argon with molecular sieves. Use stabilizing excipients (e.g., lactose) in lyophilized formulations .

Q. How are reaction yields optimized for large-scale synthesis?

  • Process Chemistry :

  • Switch from batch to flow chemistry for exothermic steps (e.g., amide coupling).
  • Replace toxic solvents (e.g., DCM) with greener alternatives (e.g., 2-MeTHF) .

Comparative Analysis of Analogous Compounds

Compound Key Feature Bioactivity Reference
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylateAcetamido substituentAnticancer (HeLa cells, IC₅₀ = 12 μM)
5-Isothiocyanato-3-methylthiophene-2,4-dicarboxylateIsothiocyanate groupRadioprotective (LD₅₀ reduction)
4-Bromo-3-(Boc-amino)thiophene-2-carboxylateBromo substituent for cross-couplingEnzyme inhibitor (kinase assays)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester
Reactant of Route 2
Reactant of Route 2
5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester

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